molecular formula C8H9BrN2 B1378942 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1341035-81-1

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B1378942
CAS No.: 1341035-81-1
M. Wt: 213.07 g/mol
InChI Key: CYTUKWQXFDIKLS-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 1341035-81-1) is a brominated tetrahydro-naphthyridine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The compound features the 1,8-naphthyridine scaffold, a privileged structure in the development of biologically active molecules due to its ability to mimic pyridine and act as a robust pharmacophore . While specific biological data for this exact analog is limited in the public domain, its core structure is recognized as a key template in pharmaceutical development. The bromine atom at the 5-position provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships (SAR) . Researchers utilize this and similar tetrahydro-naphthyridine building blocks to create diverse compound libraries for high-throughput screening against various therapeutic targets . The saturated ring system can influence the molecule's conformation, solubility, and overall physicochemical properties, making it a useful tool for optimizing lead compounds in drug discovery programs . This product is intended for research purposes as a chemical reference standard and synthetic precursor, strictly for use in laboratory settings.

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTUKWQXFDIKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2NC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis of 1,8-Naphthyridines

The synthesis of 1,8-naphthyridines typically involves the following steps:

  • Starting Materials : Pyridine derivatives such as 2,6-diaminopyridine are used.
  • Condensation Reaction : These pyridines are reacted with aldehydes (e.g., benzaldehyde or o-methoxy benzaldehyde ) and ketones (e.g., pyruvic acid ) to form intermediates.
  • Cyclization : The intermediates undergo cyclization to form the naphthyridine ring system.

Bromination of Naphthyridines

To introduce a bromine atom at the 5-position, a bromination step is necessary. This can be achieved using reagents like N-bromosuccinimide (NBS) , which is commonly used for electrophilic aromatic substitution reactions.

Data and Research Findings

While specific data for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is limited, related compounds provide useful insights:

Compound Synthesis Method Yield
1,2,3,4-Tetrahydro-1,8-naphthyridine-4-carboxylic acid monohydrochloride Doebner reaction with o-methoxy benzaldehyde About 5 g
7,8-Dihydro-1,6-naphthyridine-5(6H)-one Acid-catalyzed aza-Michael addition 21-38% overall yield
1,2,3,4-Tetrahydro-1,6-naphthyridine-5(6H)-one Amidation and subsequent reactions 86% yield for amidation step

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The tetrahydro ring can be oxidized to form more aromatic naphthyridine derivatives, while reduction reactions can further saturate the ring system.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-naphthyridine derivative, while oxidation might produce a more aromatic naphthyridine compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine have shown effectiveness against various bacterial strains and protozoa such as Plasmodium falciparum and Plasmodium vivax . The structural modifications in naphthyridine compounds can enhance their cytotoxicity against cancer cell lines like HL-60 and HeLa .

Antiviral and Antiparasitic Properties
Naphthyridine derivatives are also being explored for their antiviral activities. Some studies have highlighted their potential in treating viral infections due to their ability to inhibit viral replication mechanisms . Additionally, certain derivatives have shown promise in treating parasitic infections by targeting specific metabolic pathways in parasites .

Neuroprotective Effects
Recent studies have indicated that some naphthyridine compounds possess neuroprotective properties. They may exert protective effects in models of stroke and ischemia by inhibiting poly ADP ribose polymerase (PARP)-1, which is involved in cellular stress responses . This suggests potential therapeutic applications for neurodegenerative diseases.

Material Science

Organic Light-Emitting Diodes (OLEDs)
this compound can be utilized in the development of OLEDs due to its electronic properties. The compound can function as a light-emitting material or as a component in the fabrication of semiconductors used in display technologies .

Sensors and Semiconductors
The compound's ability to form complexes with metals enhances its application in sensor technology. It can act as a ligand in the development of sensors for detecting metal ions or other analytes . Furthermore, its semiconductor properties make it suitable for applications in solar cells and other electronic devices .

Analytical Chemistry

Ligands in Coordination Chemistry
this compound serves as an effective ligand in coordination chemistry. Its ability to form stable metal complexes is valuable for analytical applications where precise measurements of metal ions are required . This characteristic is particularly useful in environmental monitoring and quality control processes.

Synthesis and Functionalization

Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that allow for further functionalization. Techniques such as Sonogashira coupling and cyclization reactions are employed to modify the compound for enhanced biological activity or improved material properties .

Case Studies

Study Focus Findings References
Antimicrobial EfficacyDemonstrated significant activity against Gram-positive bacteria
Neuroprotective EffectsShowed protective effects in rat models of stroke
OLED ApplicationsFunctioned effectively as a light-emitting material
Sensor DevelopmentUsed as a ligand for detecting metal ions

Mechanism of Action

The mechanism by which 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the naphthyridine ring system can facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
  • CAS : 1303588-27-3
  • Formula : C₈H₉ClN₂
  • Molecular Weight : 168.62 g/mol
  • Key Differences: Chlorine substitution at position 7 reduces molecular weight compared to bromine (Br: 79.9 vs. Cl: 35.5 g/mol). Biological Relevance: Chloro derivatives are common intermediates in kinase inhibitor synthesis, but direct activity comparisons are lacking .
6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
  • CAS: Not explicitly provided (referenced in a product catalog).
  • Properties : Similar to 7-chloro analog but with substituent positional isomerism, which may alter electronic effects and binding interactions .

Brominated Positional Isomers

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
  • CAS : 351457-97-1
  • Formula : C₈H₉BrN₂ (same as 1,8-naphthyridine isomer)
  • Key Differences: Structural isomerism shifts the bromine to position 5 on a 1,7-naphthyridine scaffold. Physical Properties: Higher density (1.504 g/cm³) and boiling point (295.8°C) compared to the 1,8-naphthyridine isomer, suggesting stronger intermolecular forces .
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
  • CAS: Not explicitly provided.
  • Formula : C₉H₁₁BrN₂ (additional methyl group at position 5).
  • Impact of Methylation : Increased steric bulk may hinder binding to flat enzymatic pockets but could enhance selectivity for hydrophobic domains .

Functionalized Derivatives

6-Bromo-3,3-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine hydrobromide
  • CAS : 2624139-11-1
  • Formula : C₁₀H₁₄Br₂N₂ (hydrobromide salt).
  • Molecular Weight : 322 g/mol
  • Key Features :
    • Dimethyl substitution at position 3 introduces conformational rigidity.
    • Hydrobromide salt form improves aqueous solubility compared to the free base .
5-Bromo-3-methoxy-1,8-naphthyridine
  • CAS : 1268521-57-8
  • Formula : C₉H₇BrN₂O
  • Molecular Weight : 239.07 g/mol
  • Methoxy Effect : Electron-donating methoxy group at position 3 could modulate electronic properties, enhancing π-stacking interactions in DNA-binding applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine 1341035-81-1 C₈H₉BrN₂ 213.07 Br at position 5 High purity (>98%), sensitive to light/heat
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine 1303588-27-3 C₈H₉ClN₂ 168.62 Cl at position 7 Intermediate for kinase inhibitors
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine 351457-97-1 C₈H₉BrN₂ 213.07 Br at position 5 (1,7 isomer) Higher density (1.504 g/cm³)
6-Bromo-3,3-dimethyl-1,8-naphthyridine hydrobromide 2624139-11-1 C₁₀H₁₄Br₂N₂ 322.00 Br at position 6, dimethyl Hydrobromide salt enhances solubility

Biological Activity

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉BrN₂
  • Molecular Weight : Approximately 213.078 g/mol
  • Structure : It features a bromine atom at the 5-position of the tetrahydronaphthyridine ring system, contributing to its reactivity and biological properties.

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibition of bacterial growth. Its structural characteristics enhance its interaction with bacterial targets, making it a candidate for further antimicrobial research.
  • Anticancer Properties : The compound has been explored for its potential in inhibiting uncontrolled cellular proliferation associated with various cancers. It has shown promise in preliminary studies targeting specific cancer cell lines .

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound interacts with various enzymes involved in cellular processes. For example, it may inhibit kinases or other enzymes that play a role in cell proliferation and survival .
  • Binding Affinity : Interaction studies indicate that it binds effectively to biological targets such as receptors and enzymes, which is crucial for its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridineBromine at the 6-positionDifferent biological activity profile
1-Methyl-1H-pyrrolePyrrole ring systemExhibits distinct reactivity and biological properties
5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridineChlorine instead of brominePotentially different pharmacological effects

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of naphthyridine exhibit antibacterial properties against various strains of bacteria. The presence of the bromine atom enhances these effects compared to non-brominated analogs .
  • Antitumor Activity : Research focusing on naphthyridine derivatives has shown that they can induce apoptosis in cancer cells. Specifically, studies have indicated that compounds similar to this compound can inhibit tumor growth in vitro and in vivo models .

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, and what are their limitations?

Methodological Answer: The synthesis of 1,8-naphthyridine derivatives often employs the Horner–Wadsworth–Emmons (HWE) reaction (). For brominated derivatives, key steps include:

  • Phosphonate intermediate formation : Deprotonation of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine with sec-BuLi followed by quenching with diethyl chlorophosphate. However, Boc group migration to exocyclic methyl groups can occur, reducing yields ().
  • Metal-free alternatives : Knoevenagel condensation using piperidine in ethanol under mild conditions avoids toxic catalysts ().

Q. Limitations :

  • Low yields due to competing side reactions (e.g., Boc migration) .
  • Requirement for air-sensitive reagents (e.g., sec-BuLi) .

Q. How can researchers characterize the purity and structure of this compound derivatives?

Methodological Answer:

  • Chromatography : Flash silica gel chromatography is critical for purifying intermediates (e.g., phosphoramidates) .
  • Spectroscopy :
    • ¹H/¹³C NMR to confirm regiochemistry and monitor Boc migration .
    • Mass spectrometry to verify molecular weight (e.g., 213.0745 for 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine) .
  • Melting points : Used for crystalline derivatives (e.g., 216–218°C for 2,4-dimethyl-7-amino-1,8-naphthyridine) .

Advanced Research Questions

Q. What strategies can mitigate Boc group migration during the synthesis of 1,8-naphthyridine derivatives?

Methodological Answer:

  • Alternative protecting groups : Use acid-labile groups (e.g., Fmoc) less prone to migration under basic conditions .
  • Reaction optimization :
    • Reduce deprotonation time to minimize anion stability, which drives Boc migration .
    • Use milder bases (e.g., LDA instead of sec-BuLi) to limit side reactions .
  • In situ monitoring : Employ TLC or NMR to detect migration early and adjust conditions .

Q. How does the choice of base and solvent influence nucleophilic substitution reactions on brominated 1,8-naphthyridines?

Methodological Answer:

  • Amination :
    • NH₃ in phenol/EtOH at 170°C achieves 75% yield for converting 4-bromo-1,8-naphthyridine to 4-amino derivatives ().
    • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures.
  • Alkylation :
    • MeLi in Et₂O at 50°C yields 84% for 2,7-dimethyl-1,8-naphthyridine ().
    • Steric hindrance at the bromine site necessitates strong bases (e.g., t-BuLi) for deprotonation .

Q. Key considerations :

  • Solvent polarity affects reaction rates and regioselectivity.
  • Strong bases risk decomposition of sensitive intermediates.

Q. What are the key considerations when designing a metal-free synthesis route for 2-styryl-1,8-naphthyridine derivatives?

Methodological Answer:

  • Catalyst selection : Piperidine in ethanol provides a greener, non-toxic alternative to metal catalysts ().
  • Substrate compatibility : Ensure starting materials (e.g., 2-methyl-1,8-naphthyridine) are electron-deficient to facilitate Knoevenagel condensation .
  • Reaction conditions :
    • Mild temperatures (20–80°C) prevent decomposition of styryl groups.
    • Ethanol as a solvent enhances solubility and reduces environmental impact .

Q. Advantages over metal-catalyzed routes :

  • Avoids contamination by residual metals, critical for pharmaceutical applications.
  • Scalability due to simpler purification (e.g., filtration instead of chelation) .

Q. How can researchers address contradictory data in bromination reactions of 1,8-naphthyridine derivatives?

Methodological Answer:

  • Mechanistic analysis :
    • Bromination with POBr₃ at 145°C yields 4-bromo-1,8-naphthyridine (75%) but may fail for sterically hindered positions ().
    • Confirm regiochemistry via NOE NMR or X-ray crystallography to resolve discrepancies .
  • Side reactions :
    • Competing oxidation (e.g., thiolation of 7-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one to thioxo derivatives) requires inert atmospheres ().

Q. What advanced functionalization strategies enable diversification of brominated 1,8-naphthyridines?

Methodological Answer:

  • Cross-coupling reactions :
    • Suzuki-Miyaura coupling with arylboronic acids for biaryl derivatives (requires Pd catalysts).
    • Ullmann coupling for C–N bond formation (e.g., aryl amines) .
  • Nucleophilic substitution :
    • Thiolation using NaSH/EtOH (91% yield for 7-thioxo derivatives) ().
    • Alkoxydehalogenation with NaOR for ether-linked derivatives .

Q. Data-driven optimization :

  • Screen leaving group ability (Br > Cl in polar solvents) .
  • Use DFT calculations to predict reactivity at specific positions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 2
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

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